molecular formula C11H20N2O2 B13952373 5-Amino-3-methyl-2-pentyl-3,4-dihydro-2H-pyrrole-4-carboxylic acid CAS No. 790638-56-1

5-Amino-3-methyl-2-pentyl-3,4-dihydro-2H-pyrrole-4-carboxylic acid

Cat. No.: B13952373
CAS No.: 790638-56-1
M. Wt: 212.29 g/mol
InChI Key: YPGGTJSSAFQMKJ-UHFFFAOYSA-N
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Description

5-Amino-3-methyl-2-pentyl-3,4-dihydro-2H-pyrrole-4-carboxylic acid is a heterocyclic compound with the molecular formula C11H20N2O2. This compound is part of the pyrrole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-methyl-2-pentyl-3,4-dihydro-2H-pyrrole-4-carboxylic acid can be achieved through several methods. One common approach involves the condensation of a suitable amine with a carboxylic acid derivative, followed by cyclization to form the pyrrole ring. For example, the condensation of 2,4,4-trimethoxybutan-1-amine with a carboxylic acid under reflux conditions, followed by acid-mediated cyclization, can yield the desired pyrrole derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of catalytic amounts of iron (III) chloride in water, for instance, allows for the synthesis of N-substituted pyrroles under mild reaction conditions with good to excellent yields .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-methyl-2-pentyl-3,4-dihydro-2H-pyrrole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrroles, pyrrole oxides, and reduced pyrrole derivatives .

Scientific Research Applications

5-Amino-3-methyl-2-pentyl-3,4-dihydro-2H-pyrrole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Amino-3-methyl-2-pentyl-3,4-dihydro-2H-pyrrole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-3-methyl-2-pentyl-3,4-dihydro-2H-pyrrole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and carboxylic acid groups allows for versatile chemical modifications and potential therapeutic applications .

Properties

CAS No.

790638-56-1

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

5-amino-3-methyl-2-pentyl-3,4-dihydro-2H-pyrrole-4-carboxylic acid

InChI

InChI=1S/C11H20N2O2/c1-3-4-5-6-8-7(2)9(11(14)15)10(12)13-8/h7-9H,3-6H2,1-2H3,(H2,12,13)(H,14,15)

InChI Key

YPGGTJSSAFQMKJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1C(C(C(=N1)N)C(=O)O)C

Origin of Product

United States

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